molecular formula C16H10N4 B14430456 2-Phenylpyrazino[2,3-b]quinoxaline CAS No. 80102-43-8

2-Phenylpyrazino[2,3-b]quinoxaline

Cat. No.: B14430456
CAS No.: 80102-43-8
M. Wt: 258.28 g/mol
InChI Key: ILVJSCIBHRYTMB-UHFFFAOYSA-N
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Description

2-Phenylpyrazino[2,3-b]quinoxaline is a heterocyclic compound that belongs to the class of quinoxalines It is characterized by a fused ring system consisting of a pyrazine ring and a quinoxaline ring, with a phenyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrazino[2,3-b]quinoxaline typically involves the condensation of appropriate precursors. One common method is the condensation of 2-phenyl-1,2-diamine with a 1,2-dicarbonyl compound under acidic conditions. The reaction is usually carried out in refluxing ethanol or acetic acid, yielding the desired product in moderate to high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: LiAlH4, NaBH4

    Oxidation: Vanadium(V) oxide

    Substitution: Halogens, organometallic compounds

Major Products Formed

    Reduction: Dihydro and tetrahydro derivatives

    Oxidation: Oxidized derivatives

    Substitution: Halogenated or aryl-substituted derivatives

Mechanism of Action

The mechanism of action of 2-Phenylpyrazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-Phenylpyrazino[2,3-b]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which imparts distinct electronic and steric properties, making it suitable for various specialized applications.

Properties

CAS No.

80102-43-8

Molecular Formula

C16H10N4

Molecular Weight

258.28 g/mol

IUPAC Name

3-phenylpyrazino[2,3-b]quinoxaline

InChI

InChI=1S/C16H10N4/c1-2-6-11(7-3-1)14-10-17-15-16(20-14)19-13-9-5-4-8-12(13)18-15/h1-10H

InChI Key

ILVJSCIBHRYTMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N=C2

Origin of Product

United States

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